N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a complex organic compound that features a benzodioxin ring and a thiazinan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin and thiazinan intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:
Benzodioxin precursor: Synthesized through cyclization reactions involving catechol derivatives.
Thiazinan precursor: Prepared via sulfonation reactions of amines.
Coupling reagents: Such as carbodiimides or phosphonium salts to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The thiazinan ring can be reduced to form thiazolidine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce thiazolidine compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
Biologically, it may be investigated for its interactions with enzymes or receptors, potentially leading to new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
Industrially, this compound might be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. These could include:
Enzymes: Inhibiting or activating enzymatic pathways.
Receptors: Binding to receptors to modulate cellular responses.
Pathways: Affecting signaling pathways involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-aminobenzamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(methylthio)benzamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)aniline
Uniqueness
What sets N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide apart is its dual ring structure, which imparts unique chemical and biological properties
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1,1-dioxothiazinan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c22-19(20-15-5-8-17-18(13-15)26-11-10-25-17)14-3-6-16(7-4-14)21-9-1-2-12-27(21,23)24/h3-8,13H,1-2,9-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASBJPRXCFMFTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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